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molecular formula O3Pr2 B081668 Praseodymium oxide CAS No. 12036-32-7

Praseodymium oxide

Cat. No. B081668
M. Wt: 329.814 g/mol
InChI Key: MMKQUGHLEMYQSG-UHFFFAOYSA-N
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Patent
US05081309

Procedure details

A mixture of 126 g (1.5 moles) of cyclopentanone, 50 g (0.5 mole) of 2-methylpentanal and 10 g of a pulverulent catalyst containing 1% by weight of palladium, 94% by weight of alumina and 5% by weight of praseodymium oxide was initially taken in a 300 ml autoclave. The autoclave was flushed with nitrogen and hydrogen at 20° C., after which H2 was forced in to a pressure of 10 bar and the reaction mixture was then heated at 150° C. under a hydrogen pressure of 30 bar until the pressure remained constant. The catalyst was removed, after which the mixture discharged from the autoclave was fractionated. 74.9 g of pure 2-(2-methylpentyl)-cyclopentanone (bp. 125° C./20 mbar) were obtained, corresponding to a selectivity of 89.2%, based on 2-methylpentanal.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
pulverulent catalyst
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][CH:8]([CH2:11][CH2:12][CH3:13])[CH:9]=O.[O-2].[Pr+3].[O-2].[O-2].[Pr+3]>[Pd]>[CH3:7][CH:8]([CH2:11][CH2:12][CH3:13])[CH2:9][CH:2]1[CH2:3][CH2:4][CH2:5][C:1]1=[O:6] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
50 g
Type
reactant
Smiles
CC(C=O)CCC
Name
pulverulent catalyst
Quantity
10 g
Type
catalyst
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Pr+3].[O-2].[O-2].[Pr+3]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with nitrogen and hydrogen at 20° C.
CUSTOM
Type
CUSTOM
Details
The catalyst was removed

Outcomes

Product
Name
Type
product
Smiles
CC(CC1C(CCC1)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 74.9 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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